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Compound of Interest

Compound Name: 7-Bromo-6-fluorobenzothiazole

Cat. No.: B8541258

Get Quote

Executive Summary
7-Bromo-6-fluorobenzothiazole (CAS: 2306278-05-5 for the 6-Br-7-F isomer; specific isomer

7-Br-6-F is often referenced in patent literature as INT 257) is a halogenated benzothiazole

scaffold used primarily as an intermediate in the synthesis of bioactive molecules, including

kinase inhibitors and radiotracers.

Its structural value lies in its orthogonal functionalization potential:

C7-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-

Hartwig) to extend the carbon skeleton.

C6-Fluorine: A bioisostere that blocks metabolic oxidation at the typically reactive C6 position

and modulates the pKa of the heterocyclic nitrogen.

C2-Position: The thiazole C-H bond is acidic, allowing for direct lithiation or radical

functionalization.
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Chemical Identity & Physicochemical Properties[1]
[2][3]
Nomenclature & Identifiers

Property Detail

IUPAC Name 7-Bromo-6-fluoro-1,3-benzothiazole

Molecular Formula C₇H₃BrFNS

Molecular Weight 232.07 g/mol

Core Scaffold Benzothiazole (Fused Benzene + Thiazole)

SMILES
FC1=C(Br)C2=C(SC=N2)C=C1 (Verified for 7-

Br, 6-F regiochemistry)

Calculated Physicochemical Parameters
Data derived from consensus computational models (SwissADME/ChemAxon).

Parameter Value Significance

cLogP ~3.1
Moderately lipophilic; good

permeability for CNS targets.

TPSA 41.1 Å²

Low polar surface area,

suggesting high blood-brain

barrier (BBB) penetration

potential.

H-Bond Donors 0
Lacks donor groups, reducing

non-specific binding.

H-Bond Acceptors 2
Nitrogen (N3) and Fluorine

(F6).

pKa (Conj. Acid) ~1.5

The thiazole nitrogen is weakly

basic; protonation requires

acidic media.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8541258?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Pathways[1][6][7]
The synthesis of 7-bromo-6-fluorobenzothiazole presents a regioselectivity challenge. The

most direct route utilizes 3-bromo-4-fluoroaniline, but standard cyclization often favors the

sterically less hindered 5-bromo-6-fluoro isomer. The protocol below, adapted from recent

patent literature (e.g., WO2024059524A1), utilizes a thiourea intermediate to access the target.

Protocol: Oxidative Cyclization (Hugerschhoff-Type)
This method constructs the thiazole ring onto the pre-existing halogenated benzene core.

Reagents:

Precursor: 3-Bromo-4-fluoroaniline[1][2][3][4]

Reagent A: Benzoyl isothiocyanate (or Ammonium thiocyanate)

Reagent B: Bromine (Br₂) or Thionyl Chloride (SOCl₂)

Solvent: Acetone (Step 1), Chloroform/Acetic Acid (Step 2)

Step-by-Step Methodology:

Formation of Benzoyl Thiourea:

Dissolve 3-bromo-4-fluoroaniline (1.0 eq) in acetone.

Add benzoyl isothiocyanate (1.1 eq) dropwise at 0°C.

Stir at room temperature (RT) for 2–4 hours.

Mechanism:[5][6] Nucleophilic attack of the aniline nitrogen on the isothiocyanate carbon.

Intermediate:N-((3-bromo-4-fluorophenyl)carbamothioyl)benzamide.[4]

Hydrolysis to Phenylthiourea:

Treat the intermediate with aqueous NaOH (10%) at 60°C to remove the benzoyl group.
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Acidify with HCl to precipitate (3-bromo-4-fluorophenyl)thiourea.

Regioselective Cyclization:

Suspend the thiourea in CHCl₃ or glacial acetic acid.

Add Br₂ (1.05 eq) dropwise at 0–5°C.

Reflux for 2 hours.[7]

Critical Control Point: The cyclization can occur at C2 (crowded, yielding 7-Br) or C6 (less

hindered, yielding 5-Br). While the 5-Br isomer is often favored sterically, the electronic

directing effect of the fluorine (para to the site of attack for 7-Br formation) and bromine

can be manipulated. Isomeric separation by column chromatography (Silica gel,

Hexane/EtOAc) is frequently required to isolate the 7-bromo isomer.

Visualization of Synthesis Logic
The following diagram illustrates the pathway and the critical regiochemical bifurcation.
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Caption: Divergent synthesis from 3-bromo-4-fluoroaniline. The 7-bromo isomer requires

cyclization adjacent to the bulky bromine atom.

Reactivity Profile & Applications
Orthogonal Reactivity Map
The scaffold offers three distinct sites for chemical modification, enabling its use as a versatile

"hub" in drug design.
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Site Reactivity Type Application

C7-Br Electrophilic (Cross-Coupling)

Primary site for Suzuki, Stille,

or Buchwald-Hartwig

couplings. The C-Br bond is

weaker than C-F, allowing

selective functionalization

without affecting the fluorine.

C2-H Acidic / Radical

The proton at C2 is acidic (pKa

~28). It can be lithiated (n-

BuLi, -78°C) to introduce

electrophiles (e.g., formyl,

carboxyl) or subjected to

Minisci-type radical alkylation.

C6-F Metabolic Blocking

The C-F bond is inert to most

coupling conditions. Its

presence prevents metabolic

hydroxylation at the C6

position, extending the half-life

of the final drug candidate.

Mechanism of Action in Drug Discovery
Benzothiazoles are "privileged scaffolds" capable of binding to diverse biological targets.

Kinase Inhibition: The nitrogen (N3) often acts as a hydrogen bond acceptor in the ATP-

binding pocket of kinases (e.g., PI3K, RAF).

Amyloid Imaging: 2-Arylbenzothiazoles (analogous to Thioflavin T) bind to beta-amyloid

plaques. The 6-F position is ideal for ¹⁸F-radiolabeling (via S_NAr on a nitro precursor or

direct use of the 6-F motif).

Reactivity Visualization
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Caption: Functionalization logic. C7 is the primary synthetic handle, while C6 and C2 serve

pharmacological and secondary synthetic roles.

Experimental Validation (Self-Validating Protocol)
To confirm the identity of the synthesized 7-bromo-6-fluoro isomer versus the 5-bromo-6-fluoro

byproduct, the following analytical signatures must be verified.

¹H NMR Diagnostics
The coupling patterns of the aromatic protons are definitive.

7-Bromo-6-fluoro isomer:

Protons are at positions C4 and C5.

These protons are ortho to each other.

Signal: Two doublets (or doublet of doublets) with an ortho-coupling constant (J ≈ 8.0–9.0

Hz).

5-Bromo-6-fluoro isomer:

Protons are at positions C4 and C7.

These protons are para to each other.

Signal: Two singlets (or small doublets with meta-coupling, J ≈ 0–2 Hz).
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Validation Step: If the aromatic region of the ¹H NMR shows a large ortho-coupling constant

(approx 8.5 Hz), the product is the desired 7-bromo isomer (where H4 and H5 are adjacent). If

it shows isolated singlets, it is the 5-bromo isomer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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